1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H22N2O3 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic substitution reactions using appropriate ethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-acetyl-N-(2-propoxyphenyl)piperidine-4-carboxamide: Similar structure but with a propoxy group instead of an ethoxy group.
1-acetyl-N-(2-butoxyphenyl)piperidine-4-carboxamide: Similar structure but with a butoxy group instead of an ethoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups .
Properties
IUPAC Name |
1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-15-7-5-4-6-14(15)17-16(20)13-8-10-18(11-9-13)12(2)19/h4-7,13H,3,8-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLRNDWTQBFQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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